Product packaging for Iron hydroxide succinate(Cat. No.:CAS No. 7459-88-3)

Iron hydroxide succinate

Cat. No.: B12684727
CAS No.: 7459-88-3
M. Wt: 173.93 g/mol
InChI Key: PSHGXGDVYMMYNR-UHFFFAOYSA-N
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Description

Contextual Significance of Iron Hydroxides and Carboxylate Ligands in Chemical Systems

Iron hydroxides and iron oxyhydroxides are ubiquitous in natural systems, playing critical roles in environmental and geological processes. guidechem.comacs.org Compounds like goethite (FeO.OH) are significant minerals that result from the oxidation and hydration of other iron minerals or precipitate directly from water. guidechem.com In industrial and laboratory settings, iron hydroxides are utilized as pigments, catalysts, and as coagulants in water purification, where they bind to impurities and facilitate their removal. guidechem.comguidechem.com

Carboxylate ligands (RCO₂⁻) are the conjugate bases of carboxylic acids and are fundamental building blocks in coordination chemistry. wikipedia.org They can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to a vast array of molecular architectures from simple complexes to complex metal-organic frameworks (MOFs). wikipedia.org The interaction between carboxylate groups and metal centers like iron is central to the function of many biological systems, such as in non-heme iron proteins where glutamate and aspartate side chains act as ligands. wikipedia.org The complexation of iron by organic ligands, including carboxylates, profoundly influences its solubility, redox potential, and bioavailability in aqueous environments. escholarship.org

Interdisciplinary Academic Relevance of Iron Hydroxide (B78521) Succinate (B1194679) Chemistry

The chemistry of iron hydroxide succinate is relevant to several academic disciplines. In bioinorganic chemistry , it serves as a model for understanding how iron, an essential element, interacts with biological dicarboxylates like succinate, which is a key intermediate in the citric acid cycle. nih.gov Research into related compounds, such as iron-protein succinylates, explores mechanisms for enhancing iron's solubility and availability. nih.gov In materials science , metal carboxylates are often used as precursors for the synthesis of metal oxide nanoparticles. The thermal decomposition of this compound could thus be a route to producing specific phases of iron oxides with controlled properties. In environmental chemistry , the study of iron-carboxylate complexes is crucial for understanding the biogeochemical cycling of iron. nih.gov Organic ligands, including carboxylates, complex over 99% of dissolved iron in marine environments, controlling its speciation, residence time, and availability as a micronutrient. nih.govnih.gov

Foundational Principles of Iron Speciation and Organic Ligand Complexation in Aqueous and Solid-State Systems

Iron speciation refers to the different physical and chemical forms in which iron can exist. In aqueous systems, iron primarily exists in two oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). The speciation is highly dependent on pH and redox potential. At circumneutral pH, free Fe³⁺ is poorly soluble and tends to precipitate as iron(III) hydroxides. escholarship.org

Organic ligand complexation is a process where organic molecules containing electron-donating functional groups (ligands) bind to a central metal ion. This process dramatically alters the properties of the metal ion. For iron, complexation with organic ligands, such as the succinate dicarboxylate, significantly increases its solubility and affects its redox behavior. escholarship.org In natural waters, a vast majority of dissolved iron is bound to organic ligands, which are often categorized by their binding strength (conditional stability constants). nih.govwhoi.edu These interactions prevent the precipitation of iron hydroxides and control the concentration of bioavailable inorganic iron. whoi.edu The coordination can be described by the number of bonds formed and the geometry of the resulting complex, which in the solid state can be determined using techniques like X-ray crystallography. nih.gov

Chemical and Physical Properties of this compound

The following table summarizes key computed and identified properties for this compound.

PropertyValueSource
IUPAC Name butanedioic acid;iron(3+)PubChem nih.gov
Molecular Formula C₄H₆FeO₄³⁺PubChem nih.gov
Molecular Weight 173.93 g/mol PubChem nih.gov
CAS Number 7459-88-3PubChem nih.gov
Parent Compound Succinic Acid (CID: 1110)PubChem nih.gov
Component Compounds Iron (CID: 23925), Succinic Acid (CID: 1110)PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6FeO4+3 B12684727 Iron hydroxide succinate CAS No. 7459-88-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7459-88-3

Molecular Formula

C4H6FeO4+3

Molecular Weight

173.93 g/mol

IUPAC Name

butanedioic acid;iron(3+)

InChI

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+3

InChI Key

PSHGXGDVYMMYNR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)O.[Fe+3]

Origin of Product

United States

Structural and Compositional Elucidation of Iron Hydroxide Succinate Systems

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared Spectroscopy (FTIR-S) for Ligand-Metal Coordination and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for confirming the coordination of the succinate (B1194679) ligand to the iron center in iron hydroxide (B78521) succinate. The analysis focuses on the shifts in the characteristic vibrational bands of the succinate's carboxylate functional groups upon complexation with iron. researchgate.net

When succinic acid coordinates to a metal ion, significant changes occur in the infrared spectrum compared to the free acid or its salt. copernicus.org The most informative region involves the symmetric (ν_s) and asymmetric (ν_as) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the separation between them (Δν = ν_as - ν_s) are highly sensitive to the mode of coordination. This allows for differentiation between monodentate, bidentate chelating, or bidentate bridging coordination of the succinate ligand to the iron center.

Furthermore, the formation of the iron hydroxide succinate complex is confirmed by the appearance of new absorption bands in the low-frequency region of the spectrum. These bands, typically found between 400 and 600 cm⁻¹, are attributed to the Fe-O stretching vibrations, providing direct evidence of the metal-ligand bond formation. copernicus.org Analysis of the hydroxyl (O-H) stretching region can also provide information about the nature of the hydroxide groups and any coordinated water molecules within the complex. wikipedia.org

Table 1: Representative FTIR Frequencies for Succinate Coordination Analysis

Vibrational ModeTypical Frequency (Free Succinate Ion, cm⁻¹)Expected Shift upon Coordination to IronReference
Carboxylate Asymmetric Stretch (ν_as COO⁻)~1560-1580Shifts to higher or lower frequency depending on coordination mode. copernicus.org
Carboxylate Symmetric Stretch (ν_s COO⁻)~1410-1430Shifts to higher or lower frequency depending on coordination mode. copernicus.org
Fe-O StretchN/AAppearance of new band(s) in the 400-600 cm⁻¹ region. copernicus.org

UV-Visible Spectrophotometry for Complex Formation and Speciation Dynamics

UV-Visible spectrophotometry is a powerful tool for monitoring the formation of the this compound complex in solution and for studying its speciation dynamics. researchgate.netnih.gov The formation of a complex between iron(III) and a ligand like succinate typically results in the appearance of new absorption bands, often in the visible range, due to charge-transfer transitions between the ligand and the metal center. researchgate.net

This technique is widely used to determine the stoichiometry of iron complexes, for instance, by using Job's method of continuous variation. nih.gov By systematically varying the mole fraction of iron and succinate while keeping the total concentration constant, the stoichiometry that results in maximum absorbance can be identified.

UV-Vis spectrophotometry is also crucial for investigating speciation dynamics. aps.orgresearchgate.net The absorption spectrum of iron complexes is often sensitive to pH, concentration, and time. nih.govpsu.edu By monitoring spectral changes under varying conditions, it is possible to identify different species in equilibrium, such as aquated iron ions, various iron-hydroxide species, and different iron-succinate complexes. This data can be used to calculate the formation constants for the various complexes present in the system. researchgate.net

Table 2: Illustrative UV-Vis Absorption Maxima (λ_max) for Iron Species

Iron SpeciesTypical λ_max Range (nm)Associated Transition TypeReference
Aqueous Fe(III) (e.g., [Fe(H₂O)₆]³⁺)< 300Ligand-to-Metal Charge Transfer (LMCT) researchgate.net
Fe(III)-Hydroxide SpeciesBroad absorption in UV, tailing into visibleCharge Transfer
Fe(III)-Succinate ComplexShifted bands, potentially in the visible region (e.g., 300-500 nm)Ligand-to-Metal Charge Transfer (LMCT) researchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Local Coordination Environments

⁵⁷Fe Mössbauer spectroscopy is an exceptionally precise technique for probing the nuclear environment of iron atoms, making it ideal for characterizing this compound. It provides unambiguous information on the oxidation state, electron spin state, and the symmetry of the local coordination environment of the iron ions.

The two primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus. It provides a clear distinction between different oxidation states. For instance, high-spin ferrous (Fe²⁺) ions have a significantly larger isomer shift than high-spin ferric (Fe³⁺) ions.

Quadrupole Splitting (ΔE_Q): This arises from the interaction between the iron nucleus and the surrounding electric field gradient. A non-zero quadrupole splitting indicates a deviation from cubic symmetry in the iron's local environment. Its magnitude provides valuable information about the geometry of the coordination sphere formed by the hydroxide and succinate ligands and the electronic spin state of the iron.

For this compound, this technique can definitively quantify the proportions of Fe²⁺ and Fe³⁺ if both are present and give insights into whether the iron centers occupy a single, well-defined site or multiple distinct environments.

Table 3: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Iron in Octahedral Coordination at Room Temperature

Oxidation StateIsomer Shift (δ) (mm/s, relative to α-Fe)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
Fe²⁺ (High-spin)0.9 - 1.31.5 - 3.0
Fe³⁺ (High-spin)0.2 - 0.50.1 - 1.5

X-ray Absorption Near-Edge Structure (XANES) Analysis for Electronic and Geometric Structure

X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the iron K-edge is a powerful method for determining the average oxidation state and coordination geometry of iron in this compound. The technique involves measuring the X-ray absorption coefficient as a function of energy around the binding energy of a core electron of the iron atom.

The position of the absorption edge is directly correlated with the oxidation state of the iron; the edge energy increases with increasing oxidation state (Fe²⁺ < Fe³⁺). This allows for a quantitative determination of the iron's valence state.

The pre-edge region of the XANES spectrum, which corresponds to the 1s → 3d electronic transition, is particularly sensitive to the local geometry. For a perfectly centrosymmetric coordination environment, such as an ideal octahedron, this transition is dipole-forbidden, resulting in a very low-intensity pre-edge peak. Any distortion from centrosymmetry, or in non-centrosymmetric geometries like a tetrahedron, the mixing of p- and d-orbitals increases the transition probability, leading to a more intense pre-edge feature. Therefore, the intensity and shape of the pre-edge peak can be used to infer the coordination number and symmetry of the iron site.

Table 4: Interpretation of Fe K-edge XANES Features

Spectral FeatureInformation ProvidedObservationReference
Edge PositionOxidation StateShifts to higher energy with increasing oxidation state.
Pre-edge Peak IntensityCoordination Geometry/SymmetryWeak for centrosymmetric (e.g., octahedral); strong for non-centrosymmetric (e.g., tetrahedral).
Pre-edge Peak Shape/SplittingElectronic Structure & Site SymmetryMultiplet structure can provide details on ligand field and d-orbital splitting.

Reflection Electron Energy Loss Spectroscopy (REELS) for Surface Electronic and Optical Properties

Reflection Electron Energy Loss Spectroscopy (REELS) is a surface-sensitive technique that provides information about the electronic structure and optical properties of the near-surface region of a material. While specific studies on this compound using REELS are not widely reported, the technique's principles can be applied to understand its potential for characterizing this compound.

In REELS, a beam of low-energy electrons is directed onto the sample surface, and the energy distribution of the inelastically scattered electrons is measured. The energy lost by the electrons corresponds to the energy required to induce electronic excitations in the material, such as interband transitions, plasmon excitations, and core-level ionizations.

For this compound, REELS could be employed to:

Determine the band gap energy: The onset of the energy loss spectrum corresponds to the energy required to promote an electron from the valence band to the conduction band, providing a measure of the material's band gap.

Identify surface electronic states: The technique can detect the presence of defect states, such as those arising from surface vacancies or adsorbates, which may appear as features within the band gap.

Probe unoccupied electronic states: Analysis of the fine structure in the loss spectrum can yield information about the density of unoccupied electronic states, complementing data from XANES.

Table 5: Information Obtainable from REELS Analysis

REELS Spectral FeatureDerived PropertySignificance for this compoundReference
Onset of Inelastic ScatteringBand Gap (E_g)Defines the fundamental optical absorption and electronic properties of the surface.
Peaks in the Loss SpectrumInterband Transitions, PlasmonsProvides information on the electronic band structure and collective electron oscillations. copernicus.org
Features within the Band GapDefect/Surface StatesReveals the presence of surface imperfections or specific electronic states related to surface termination.

Raman Spectroscopy for Vibrational Fingerprinting and Molecular Imaging

Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful tool for the chemical and structural analysis of this compound. It provides a "vibrational fingerprint" that is complementary to FTIR, being particularly sensitive to symmetric and non-polar vibrations.

This technique is highly effective for identifying the specific phase of the iron hydroxide core. Different iron oxides and oxyhydroxides, such as goethite (α-FeOOH), hematite (B75146) (α-Fe₂O₃), and ferrihydrite, each have distinct and well-documented Raman spectra. By comparing the spectrum of this compound to these references, the structure of its inorganic core can be determined. Low-frequency Raman modes are especially useful for characterizing the Fe-O stretching and bending vibrations, which directly probe the iron coordination environment. Resonance Raman studies can further enhance the signal from specific chromophores, such as the Fe-O(H) unit, to confirm its protonation state.

A key advantage of this technique is its application in molecular imaging. Raman microscopy can acquire spectra from different points across a sample, allowing for the creation of a chemical map. This map can visualize the spatial distribution of the this compound, identify regions of different crystallinity or phase, and detect the presence of any impurities or precursor materials.

Table 6: Characteristic Raman Bands for Iron Oxides/Hydroxides

CompoundMajor Raman Peaks (cm⁻¹)Reference
Hematite (α-Fe₂O₃)~225, 293, 412, 498, 613
Goethite (α-FeOOH)~244, 300, 385, 480, 550
Magnetite (Fe₃O₄)~306, 538, 668
Fe(IV)-OH Stretch (in CPO-II)~565

Diffraction and Imaging Techniques for Material Morphology and Crystallinity

The morphology and crystalline nature of this compound would typically be investigated using a suite of advanced analytical techniques. These methods provide insights into the atomic arrangement, particle size, and surface features of the material.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Particle Size Determination

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a material. By analyzing the diffraction pattern of X-rays interacting with the sample, one can identify the specific crystalline phases present. For this compound, XRD analysis would reveal whether the compound is crystalline or amorphous. In the case of a crystalline structure, the positions and intensities of the diffraction peaks could be compared to databases to identify the crystal lattice. Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size, a key parameter for nanomaterials.

Electron Diffraction (ED) for Nanocrystalline Structure and Lattice Information

Electron Diffraction (ED) is a powerful technique, often used in conjunction with transmission electron microscopy, to obtain crystallographic information from nanoscale regions of a sample. For nanocrystalline this compound, ED patterns would provide detailed information about the crystal lattice and symmetry. This technique is particularly useful for identifying and characterizing very small crystals that may not be easily analyzed by XRD.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) for Surface Morphology and Aggregation Behavior

Scanning Electron Microscopy (SEM) and its high-resolution variant, Field Emission SEM (FE-SEM), are used to visualize the surface morphology of materials at the micro- and nanoscale. These techniques would provide detailed images of the shape and size of this compound particles. Additionally, SEM and FE-SEM can reveal how individual particles aggregate to form larger structures, which is crucial for understanding the material's bulk properties and behavior.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Size Distribution

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM, allowing for the visualization of the internal structure of nanoparticles. For this compound, TEM would be instrumental in determining the precise size and shape of individual nanoparticles and providing a detailed particle size distribution. High-resolution TEM (HR-TEM) could even visualize the atomic lattice of crystalline nanoparticles.

Elemental and Thermogravimetric Analysis for Compositional Purity and Thermal Stability

To fully characterize this compound, it is essential to determine its elemental composition and thermal stability.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Verification

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with an electron microscope, is used to determine the elemental composition of a sample. By analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can identify the elements present and their relative abundance. For this compound, EDX would be used to confirm the presence of iron, oxygen, and carbon in the expected ratios, thereby verifying the compound's stoichiometry and purity.

Without access to specific experimental data from these analytical techniques for this compound, a detailed and data-rich article that adheres to the requested scientific rigor cannot be produced.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition and Hydration State

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial thermal analysis techniques employed to investigate the thermal stability, decomposition pathways, and hydration state of materials like this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DSC measures the heat flow into or out of a sample as it is heated or cooled. mdpi.comumw.edu.pl Together, they provide a comprehensive profile of the thermal events a compound undergoes.

In the analysis of iron-containing compounds, TGA curves typically show distinct mass loss steps corresponding to specific thermal events. The initial weight loss at lower temperatures (generally below 210°C) is often attributed to the removal of adsorbed or loosely bound water (moisture). umw.edu.pl Subsequent, more significant mass loss at higher temperatures indicates the removal of coordinated water molecules (dehydration) and the decomposition of the organic ligand, in this case, the succinate anion. mdpi.comresearchgate.net For instance, studies on iron hydroxides show a dehydroxylation stage at around 300°C, where the hydroxide transforms into an oxide with the loss of water. researchgate.net

The thermal decomposition of a related compound, iron(III) succinate, has been shown to involve the reduction of iron(III) to iron(II) species at temperatures around 533 K (260°C) and 563 K (290°C). researchgate.net The decomposition of the succinate moiety would occur at higher temperatures, leading to the final formation of iron oxides. researchgate.netquora.combrainly.com

DSC complements TGA by identifying the nature of these thermal events as either endothermic (heat absorbing) or exothermic (heat releasing). The removal of water is an endothermic process, appearing as a peak on the DSC curve. researchgate.net The decomposition of the organic component and subsequent oxidation of iron can result in complex DSC profiles with multiple endothermic and exothermic peaks, indicating various simultaneous reactions. mdpi.com Analysis of iron (II) fumarate, for example, shows a sharp endothermic peak around 460°C, indicating thermal decomposition. mdpi.com

The data from TGA/DSC analysis allows for the quantitative determination of water content and the stoichiometry of the decomposition reactions, providing insight into the compound's composition and thermal stability.

Table 1: Representative Thermal Events for Iron Compounds

Temperature RangeEventTechniqueObservation
25-150°CMoisture RemovalTGA/DSCInitial weight loss, endothermic peak researchgate.netresearchgate.net
150-300°CDehydration/DehydroxylationTGA/DSCSignificant weight loss, endothermic peak researchgate.netresearchgate.net
~260-290°CFe(III) -> Fe(II) ReductionTGA/DSCNoted in iron(III) succinate studies researchgate.net
>400°COrganic Ligand DecompositionTGA/DSCMajor weight loss, complex endo/exothermic peaks mdpi.com
>600°CFormation of Iron OxidesTGAStable residual mass corresponding to oxide form researchgate.net

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Colloidal Stability

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension or solution. nih.govyale.edu For colloidal systems like this compound, DLS is essential for measuring the hydrodynamic diameter (the size of the particle plus the solvent layer attached to its surface) and assessing its colloidal stability. researchgate.net

The DLS instrument measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. yale.edu Analysis of these fluctuations yields the translational diffusion coefficient, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation. yale.edu The technique provides not only an average particle size (often reported as the Z-average) but also a Polydispersity Index (PDI). The PDI is a measure of the heterogeneity of particle sizes in the sample; a PDI value below 0.2 is typically considered indicative of a monodisperse or uniform sample, suggesting good colloidal stability. researchgate.net

The colloidal stability of iron-containing nanoparticles is highly dependent on environmental factors such as pH and the presence of ions, as these affect the surface charge of the particles. nih.govrsc.org Aggregation of particles is more likely to occur at pH values near the point of zero charge. rsc.org Surface modifications or coatings can enhance stability by creating steric barriers or increasing electrostatic repulsion between particles. nih.gov For example, studies on iron oxide nanoparticles have shown that coatings with polymers or citric acid can significantly improve their dispersion and stability in aqueous media, resulting in smaller measured hydrodynamic diameters and preventing agglomeration. nih.govnih.gov

In the context of this compound, DLS would be used to monitor the particle size distribution under various conditions to understand its tendency to aggregate. Stable colloidal dispersions are critical for many applications, and DLS provides the primary data to evaluate this property.

Table 2: Illustrative DLS Data for Iron Nanoparticle Systems

Iron Nanoparticle SystemConditionZ-Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Implication
Citrate-Coated Iron OxidepH 7, low ionic strength166< 0.2Good stability, monodisperse nih.gov
Uncoated Iron OxideIn simulated body fluid>2000> 0.5High agglomeration, unstable nih.govresearchgate.net
PVA-Coated Iron Oxide0.07 M PVA, low salinity930HighAgglomeration due to polymer crosslinking nih.gov
Citric Acid-Coated Iron Oxide0.07 M CA, low salinity192LowHigh stability due to electrostatic repulsion nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical, or oxidation, states of the elements within the top 1-10 nanometers of a material's surface. mccrone.com This makes it an invaluable tool for characterizing the surface of this compound.

The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. mccrone.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, the precise binding energy is sensitive to the chemical environment and oxidation state of the atom, an effect known as a chemical shift. mccrone.com

For iron compounds, XPS is particularly useful for distinguishing between the Fe(II) and Fe(III) oxidation states. xpsfitting.comthermofisher.com The Fe 2p region of the XPS spectrum for iron oxides and hydroxides shows two main peaks, Fe 2p3/2 and Fe 2p1/2, due to spin-orbit coupling. thermofisher.com The binding energy of the Fe 2p3/2 peak for Fe(III) is typically found at higher energies (around 711 eV) compared to Fe(II) (around 709-710 eV). xpsfitting.commdpi.com Additionally, Fe(III) species exhibit characteristic "shake-up" satellite peaks at higher binding energies, which are absent or weak in Fe(II) compounds. mccrone.comxpsfitting.com The complex shape of the Fe 2p peaks, resulting from multiplet splitting, also provides a fingerprint for the specific iron oxide or hydroxide phase present. xpsfitting.com

The O 1s spectrum is also critical for analyzing this compound. It can be deconvoluted into multiple components to identify different oxygen species. Typically, peaks corresponding to oxygen in the oxide lattice (O²⁻) appear at lower binding energies (around 530 eV), while those from hydroxide groups (OH⁻) and adsorbed water (H₂O) appear at higher binding energies (approximately 531-532 eV and >532 eV, respectively). researchgate.net Analysis of these peaks allows for the direct characterization of the hydroxide and hydration state at the particle surface.

Table 3: Typical Binding Energies for Fe and O Species in XPS

Spectral RegionSpeciesApproximate Binding Energy (eV)Key Features
Fe 2p3/2Metallic Fe (Fe⁰)~706.8Reference for chemical shift mdpi.com
Fe 2p3/2Fe(II)~709.8Lower binding energy, weak/no satellite mdpi.com
Fe 2p3/2Fe(III)~711.0Higher binding energy, strong satellite peaks xpsfitting.commdpi.com
O 1sOxide (O²⁻)~529.9Lattice oxygen in iron oxides researchgate.net
O 1sHydroxide (OH⁻)~531.5Surface hydroxyl groups researchgate.net
O 1sAdsorbed Water/Carbonates>532.0Surface adsorbed species researchgate.net

Solution Chemistry and Complexation Thermodynamics of Iron Hydroxide Succinate

Speciation of Iron(III)-Succinate Complexes in Aqueous Media

In aqueous solutions, the interaction between ferric ions (Fe³⁺) and succinate (B1194679) (suc²⁻) leads to the formation of distinct complex species. Voltammetric and spectrophotometric studies have identified at least two major iron(III)-succinate complexes in a pH range of 5.2 to 7.4. researchgate.net The stoichiometry of these complexes is dependent on the concentration of succinic acid.

At lower concentrations of succinic acid (approximately 0.01 to 0.07 M), a dihydroxo-disuccinatoferrate(III) complex, [Fe(suc)₂(OH)₂]⁻ , is predominantly formed. researchgate.net As the concentration of succinate increases (in the range of 0.1 to 0.5 M), a tris-succinatoferrate(III) complex, [Fe(suc)₃]³⁻ , becomes the dominant species. researchgate.net

The speciation is a dynamic equilibrium between these forms. Additionally, a solid iron(III) succinate with the composition Fe₂(Suc)₃·3H₂O has been isolated from aqueous solutions, indicating that precipitation can occur under appropriate conditions. researchgate.netrcsi.science Theoretical distribution calculations suggest that in the absence of hydroxide (B78521) complexation, the Fe-succinate complex is the predominant species in the pH range of 2 to 5, with [Fe(C₄H₄O₄)₂]⁻ being present between pH 4 and 6. At more basic pH values, the hydrolysis of Fe³⁺ becomes significant, leading to the predominance of Fe(OH)₃ species. researchgate.net

Determination of Stability Constants and Conditional Stability Constants of Iron-Succinate Hydroxide Species

The stability of the iron-succinate complexes is described by their stability constants. Due to the complexity of the system, which involves hydrolysis of the iron ion, the reported constants are often conditional, meaning they are determined under specific pH and ionic strength conditions.

For the [Fe(suc)₂(OH)₂]⁻ complex, a conditional stability constant (β_cond) has been calculated using NTA as a competing ligand, yielding a value of β_cond = (3.1 ± 1.3) × 10²² M⁻¹ . researchgate.net This high value indicates a strong affinity of iron(III) for succinate and hydroxide ions under the studied conditions.

The equilibrium between the two major complex species has also been quantified: [Fe(suc)₂(OH)₂]⁻ + suc²⁻ ⇌ [Fe(suc)₃]³⁻ + 2OH⁻

The equilibrium constant for this reaction has been determined as logK₂₋₃ = (1.14 ± 0.15) M⁻¹ . researchgate.net

Table 1: Stability and Solubility Constants of Iron(III)-Succinate Species This table is interactive. Users can sort and filter the data.

Species/Equilibrium Constant Type Value Ionic Strength (I) Reference
[Fe(suc)₂(OH)₂]⁻ Conditional Stability Constant (β_cond) (3.1 ± 1.3) × 10²² M⁻¹ Not Specified researchgate.net
[Fe(suc)₂(OH)₂]⁻ ⇌ [Fe(suc)₃]³⁻ Equilibrium Constant (logK₂₋₃) (1.14 ± 0.15) M⁻¹ Not Specified researchgate.net
Fe₂(Suc)₃·3H₂O Solubility Constant (log K_s) -27.74 ± 0.12 0.3 researchgate.netrcsi.science

pH-Dependent Hydrolysis and Competing Complex Formation Equilibria

The speciation of iron(III)-succinate is profoundly dependent on pH due to the hydrolysis of the Fe³⁺ ion. In aqueous solutions, Fe³⁺ is hydrated, forming [Fe(H₂O)₆]³⁺, which acts as a weak acid and undergoes stepwise hydrolysis to form various hydroxo complexes (e.g., [Fe(OH)]²⁺, [Fe(OH)₂]⁺, and insoluble Fe(OH)₃). researchgate.net

In the presence of succinate, there is a competition between the succinate ions and hydroxide ions for coordination to the iron(III) center.

At low pH (acidic conditions): The concentration of hydroxide ions is low, and succinic acid is protonated. Complexation with succinate is favored, though the hydrolysis of Fe³⁺ to [Fe(OH)]²⁺ still occurs. researchgate.net

At intermediate pH (near-neutral): As the pH increases, the concentration of both succinate (suc²⁻) and hydroxide (OH⁻) ions rises. This leads to the formation of mixed hydroxo-succinato complexes, such as [Fe(suc)₂(OH)₂]⁻. researchgate.net The formation of these mixed-ligand complexes prevents the immediate precipitation of ferric hydroxide, thereby increasing the solubility of iron in this pH range compared to solutions without succinate.

At high pH (alkaline conditions): The high concentration of hydroxide ions favors the formation of iron(III) hydroxides. researchgate.net Eventually, as the pH becomes sufficiently high, the succinate ligands may be displaced, leading to the precipitation of amorphous ferric hydroxide, Fe(OH)₃.

The presence of other ligands in the solution can lead to competing complex formation equilibria, which would further influence the speciation of iron(III)-succinate.

Kinetic Aspects of Complex Formation and Equilibrium Attainment in Dissolution Processes

The formation of iron(III)-succinate complexes is a kinetically slow process. researchgate.net Studies have shown that reaching equilibrium in solutions containing Fe³⁺ and succinic acid can take a considerable amount of time.

Specifically, the formation of the [Fe(suc)₂(OH)₂]⁻ complex was found to equilibrate within approximately 17 hours . researchgate.net The [Fe(suc)₃]³⁻ complex reached equilibrium in about 15 hours . researchgate.net Once formed, these complexes exhibit a degree of stability; the [Fe(suc)₂(OH)₂]⁻ complex was reported to be stable in solution for about a week, while the [Fe(suc)₃]³⁻ complex was stable for about 10 hours. researchgate.net

These slow formation kinetics imply that the dissolution of solid iron hydroxide succinate or the reaction of aqueous Fe³⁺ with succinate does not result in an immediate thermodynamic equilibrium. The speciation and concentration of dissolved iron will change over a period of hours. This has important implications for any system where rapid changes in conditions occur, as the speciation may be under kinetic rather than thermodynamic control. A redox process has also been noted to occur over time in the iron(III)-succinate anion system. researchgate.netbohrium.com

Influence of Ionic Strength on Iron-Succinate Speciation and Solubility

The ionic strength of the aqueous medium can influence the activity coefficients of the ions in solution, thereby affecting both the position of the complexation equilibria and the solubility of any solid phases. While comprehensive studies detailing the effect of varying ionic strength on the iron-succinate system are not widely available, the principles of solution chemistry suggest a significant impact.

The reported solubility constant for Fe₂(Suc)₃·3H₂O (log K_s = –27.74) was determined at a fixed ionic strength of I = 0.3 . researchgate.netrcsi.science Changes in ionic strength would alter this value. Generally, an increase in ionic strength tends to increase the solubility of sparingly soluble salts, an effect known as the "salt effect." This occurs because the increased concentration of ions in the solution shields the charged species of the dissolving salt, reducing their activity and favoring further dissolution to re-establish equilibrium.

Similarly, the stability constants of the aqueous complexes ([Fe(suc)₂(OH)₂]⁻ and [Fe(suc)₃]³⁻) are also dependent on ionic strength. An increase in ionic strength typically leads to a decrease in the values of the stability constants when expressed in terms of concentrations. Therefore, changes in the ionic composition of the medium can shift the speciation of dissolved iron, potentially altering the relative concentrations of the different iron-succinate complexes. For iron(III) hydroxide, it has been shown that in the acidic range, increasing ionic strength from 0.1 M to 5 M increases solubility, while in the neutral pH range, the effect is less pronounced. researchgate.net

Surface Chemistry and Interfacial Adsorption Phenomena of Iron Hydroxide Succinate

Adsorption Mechanisms of Succinate (B1194679) and Other Organic Ligands on Iron Hydroxide (B78521) Surfaces (e.g., Goethite)

The adsorption of succinate and other organic ligands onto iron hydroxide surfaces, such as goethite (α-FeOOH), is a critical process that influences the fate and transport of these molecules in various environments. The primary mechanism for the adsorption of carboxylate-containing organic ligands like succinate is through the formation of surface complexes with the iron (Fe) atoms on the hydroxide surface. This interaction typically involves a ligand exchange reaction where the carboxylate groups displace surface hydroxyl groups (-OH or -OH2).

Studies on similar dicarboxylates on goethite have provided insights into the potential binding mechanisms for succinate. Depending on the pH and the stereochemistry of the molecule, different types of surface complexes can be formed:

Inner-sphere complexes: These are strong chemical bonds formed directly between the carboxylate oxygen atoms and the surface Fe(III) centers. For dicarboxylates, this can result in monodentate (one carboxyl group bound), bidentate mononuclear (both carboxyl groups bound to the same Fe atom), or bidentate binuclear (each carboxyl group bound to a different Fe atom) complexes. The formation of inner-sphere complexes is suggested by the pH-independent nature of adsorption over certain pH ranges.

Outer-sphere complexes: These involve electrostatic interactions where the ligand is held near the surface by attraction to the charged surface, without direct chemical bonding to the Fe atoms.

The adsorption of organic acids like 2-ketogluconate on goethite has been shown to be pH-dependent but independent of ionic strength, suggesting a specific, inner-sphere retention mechanism. confex.com Similarly, studies on glucose-1-phosphate adsorption on goethite have revealed the formation of pH-dependent inner-sphere surface complexes. nih.gov The specific nature of the succinate complex on iron hydroxide would likely involve its two carboxylate groups, potentially forming a stable chelate structure on the surface.

Role of Surface Area and Surface Chemistry in Adsorption Processes

The efficiency of adsorption processes on iron hydroxide succinate is intrinsically linked to its surface area and surface chemistry. A larger specific surface area provides more active sites for the adsorption of molecules. Iron hydroxides, particularly in their nanoparticle or amorphous forms, can exhibit very high surface areas. For instance, synthetic iron (hydr)oxides can have surface areas exceeding 250 m²/g. acs.org

The surface chemistry is dictated by the presence of functional groups, primarily hydroxyl groups, on the iron hydroxide surface. These hydroxyl groups can be protonated or deprotonated depending on the pH of the surrounding solution, leading to a variable surface charge. The point of zero charge (pHpzc) is a crucial parameter, representing the pH at which the net surface charge is zero. For goethite, the pHpzc is typically around 7.5-9.4. nih.govresearchgate.net

At pH values below the pHpzc, the surface is predominantly positively charged, favoring the adsorption of anions.

At pH values above the pHpzc, the surface becomes negatively charged, promoting the adsorption of cations.

The adsorption capacity of iron hydroxides is not solely dependent on the total surface area but also on the density and accessibility of reactive surface sites. The crystallinity of the iron hydroxide also plays a role; poorly crystalline or amorphous phases often exhibit higher reactivity and adsorption capacity compared to their well-crystalline counterparts due to a higher density of defect sites. nih.gov

Interactions with Aqueous Contaminants (e.g., organic pollutants, heavy metals)

Iron hydroxides are widely recognized for their ability to sequester various aqueous contaminants, a property that is central to their environmental applications. researchgate.netgoogle.comresearchgate.net this compound is expected to exhibit similar reactivity.

Organic Pollutants: The interaction with organic pollutants can occur through several mechanisms. For instance, iron hydroxide can act as an adsorbent for organic dyes like Congo Red and Malachite Green. thechemicalengineer.commdpi.com The adsorption of phenol (B47542) on goethite and hematite (B75146) is influenced by the surface charge, with preferential adsorption occurring near the pHpzc. researchgate.net The presence of succinate on the surface could potentially modify these interactions, either by competing for adsorption sites or by creating a more organophilic surface that enhances the adsorption of certain non-polar organic molecules.

Adsorption Capacities of Iron-Based Sorbents for Various Contaminants

SorbentContaminantAdsorption CapacityOptimal pHReference
GEHAntimony167.8 µg/g>7.5 researchgate.net
CFH12Antimony105.7 µg/g7 researchgate.net
Bayoxide E33Antimony90.9 µg/g- researchgate.net
Amine-terminated succinic acid-modified magnetic nanoparticlesMalachite Green282.65 mg/g7.1 mdpi.com
Iron Hydroxide (FHO)Arsenic (V)Higher than As(III)Neutral nih.gov
Iron Hydroxide (FHO)Arsenic (III)Lower than As(V)Neutral nih.gov

Surface Functionalization Strategies and their Impact on Interfacial Properties

The surface of iron hydroxide can be intentionally modified or functionalized to tailor its interfacial properties for specific applications. mdpi.com This often involves the attachment of organic molecules that introduce new functional groups to the surface. Functionalization can be achieved either during the synthesis of the iron hydroxide or as a post-synthesis modification. mdpi.comacs.org

Common functionalization strategies include:

Silanization: Coating the surface with silane (B1218182) coupling agents that can introduce a variety of functional groups such as amino (-NH2), thiol (-SH), or carboxyl (-COOH) groups.

Ligand Exchange: Replacing the surface hydroxyl groups with other ligands that have a high affinity for the iron hydroxide surface, such as phosphates, phosphonates, or carboxylates. The presence of succinate itself can be considered a form of surface functionalization.

Polymer Coating: Encapsulating the iron hydroxide particles with a polymer shell. This can improve stability and introduce new functionalities.

The impact of surface functionalization on interfacial properties is significant. For example, functionalizing iron oxide nanoparticles with gallic acid has been shown to enhance their antioxidant properties. mdpi.com The introduction of amine groups via modification with tetraethylenepentamine (B85490) (TEPA) onto succinic acid-modified magnetic nanoparticles created an effective adsorbent for the removal of malachite green dye, primarily through electrostatic interactions and hydrogen bonding. mdpi.com Functionalization can alter the hydrophobicity/hydrophilicity of the surface, its chemical reactivity, and its affinity for specific target molecules. acs.org

Surface Charge Distribution and Electronic Properties of Functionalized Iron Hydroxides

Surface functionalization directly impacts the surface charge distribution and electronic properties of iron hydroxides. The introduction of new functional groups can shift the point of zero charge (pHpzc) of the material. For instance, the introduction of acidic groups like carboxylates will generally lower the pHpzc, making the surface more negatively charged over a wider pH range. Conversely, the addition of basic groups like amines will increase the pHpzc.

The surface charge is a key determinant of the colloidal stability of iron hydroxide particles in aqueous suspensions. researchgate.net By tuning the surface charge through functionalization, the dispersion or aggregation of the particles can be controlled.

The electronic properties of the surface are also affected. The formation of surface complexes can lead to charge transfer between the adsorbate and the iron hydroxide surface. For example, the adsorption of Fe(II) onto ferric (hydr)oxides can involve the transfer of an electron from the adsorbed Fe(II) to the solid. wur.nl Functionalization with different organic molecules can modify the surface electronic structure, which in turn can influence the catalytic activity of the material. Studies on functionalized magnetite nanoparticles have shown that the nature of the adsorbed molecule and the resulting surface coverage can influence the electronic and optical properties of the material. nih.gov

Impact of Surface Functionalization on Iron Oxide Nanoparticle Properties

Functionalizing AgentKey Change in PropertyObserved EffectReference
Gallic AcidSynergistic antioxidant propertiesEnhanced free radical scavenging capacity mdpi.com
Succinic Acid and TEPAIncreased positive charge at lower pHEnhanced adsorption of anionic dye (Malachite Green) mdpi.com
Poly(acrylic acid) (PAA)Increased negative surface chargeEnhanced colloidal stability in water researchgate.net
Polyethyleneimine (PEI)Increased positive surface chargeEnhanced cellular uptake researchgate.net

Reactivity and Mechanistic Pathways in Iron Hydroxide Succinate Systems

Heterogeneous Catalysis by Iron Hydroxides and Related Complexes

Iron hydroxides and their complexes are significant in heterogeneous catalysis, a process where the catalyst is in a different phase from the reactants. These iron compounds are noted for their high stability, durability, and high surface area, which make them effective for a range of chemical reactions. mdpi.com Their magnetic properties can also facilitate easy separation and reuse of the catalyst. mdpi.com

Advanced Oxidation Processes (AOPs) Catalysis

Advanced Oxidation Processes (AOPs) are a set of chemical treatments designed to remove organic and inorganic pollutants from water and wastewater. wikipedia.orgmembranechemicals.com These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH). membranechemicals.comnih.gov Iron hydroxides and related complexes are pivotal catalysts in many AOPs, particularly in Fenton and photo-Fenton systems. mdpi.comwikipedia.org

Fenton and Fenton-Like Reaction Mechanisms

The Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide to produce highly reactive hydroxyl radicals (•OH). ionexchangeglobal.com This classic reaction is a cornerstone of many AOPs. researchgate.net Fenton-like reactions encompass a broader range of systems, including those that use ferric iron (Fe³⁺) or other transition metals, and can be influenced by the presence of various ligands. nih.gov

The fundamental mechanism of the Fenton reaction is as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ ionexchangeglobal.com

The generated hydroxyl radical is a powerful, non-selective oxidant capable of degrading a wide variety of organic compounds. ionexchangeglobal.com In systems containing iron hydroxide (B78521) succinate (B1194679), the succinate ligand can play a crucial role. The complexation of iron by succinate can affect the stability and reactivity of the iron ions, influencing the rate of the Fenton reaction.

In the presence of ligands (L), the Fenton-like reaction can proceed via different pathways. For instance, an intermediate complex can form, which then decomposes to generate radicals. nih.gov The nature of the ligand can determine the type of radical species produced. While the classic Fenton reaction in acidic media is known to produce hydroxyl radicals, in the presence of certain ligands and at different pH values, other oxidizing species like the ferryl ion (FeIV=Oaq) may be formed. nih.gov The presence of organic substances, such as phenol (B47542) or benzoic acid, has been shown to increase iron corrosion in Fenton-like systems, which in turn enhances the degradation of these pollutants. nih.gov

It has been observed that in the presence of ligands, the process often follows the pathway: Lₙ(H₂O)₅₋ₙFeᴵᴵ(O₂H) → L•⁺ + Lₙ₋₁Feᴵᴵᴵaq nih.gov

Electrochemical and Photocatalytic Reactivity

The electrochemical and photocatalytic properties of iron hydroxide succinate are rooted in the redox activity of the iron center and the electronic properties of the succinate ligand.

Electrochemical Reactivity: The electrochemical behavior of iron complexes is significantly influenced by the coordinating ligands. Voltammetric studies of Fe(III)-succinate complexes in aqueous solutions have identified the presence of species such as [Fe(suc)₂(OH)₂]⁻ and [Fe(suc)₃]³⁻. doi.org The stability of these complexes affects the redox potential of the Fe(III)/Fe(II) couple. Generally, tartrate complexes of iron are more stable than succinate complexes due to the involvement of hydroxyl groups in chelation. core.ac.uk The complexation of transition metal species affects their redox processes. electrochem.org

Photocatalytic Reactivity: Iron hydroxides and oxides can act as photocatalysts, utilizing light to drive chemical reactions. mdpi.com Their photocatalytic activity is often employed for the degradation of organic pollutants. rsc.orgmdpi.com The presence of carboxylic acids, like succinate, can enhance the photocatalytic efficiency of iron oxides. researchgate.net

The mechanism often involves a ligand-to-metal charge transfer (LMCT) process. Upon irradiation, an electron is transferred from the organic ligand (succinate) to the Fe(III) center, leading to the reduction of Fe(III) to Fe(II) and the oxidation of the ligand. researchgate.net This process can be a key step in the degradation of organic pollutants. The photocatalytic degradation of organic pollutants using iron oxides can be influenced by the leaching of iron into the solution, which can then participate in homogeneous Fenton-like reactions upon UV irradiation. researchgate.net

Redox Processes and Electron Transfer Mechanisms Involving this compound

Redox processes and electron transfer are fundamental to the chemical behavior of this compound. These mechanisms are central to its role in catalysis and its environmental transformations.

Oxidation-Reduction Potentials of Iron-Succinate Complexes

The oxidation-reduction (redox) potential of the Fe(III)/Fe(II) couple is a critical parameter that dictates the thermodynamic feasibility of electron transfer reactions. This potential is highly sensitive to the chemical environment, particularly the nature of the ligands coordinated to the iron ions. nih.govresearchgate.net

The complexation of iron by succinate ligands alters the electronic structure of the metal center, thereby shifting the redox potential. Voltammetric studies have been conducted to determine the electrochemical parameters of Fe(III)-succinate complexes. For instance, in aqueous solutions, Fe³⁺ complexes with succinic acid have been investigated using square-wave and cyclic voltammetry, revealing the formation of different complex species. doi.org

The stability of the iron-succinate complexes is a key factor. Generally, ligands that form more stable complexes with Fe(III) than with Fe(II) will lower the redox potential, making the reduction of Fe(III) to Fe(II) more difficult. Conversely, ligands that preferentially stabilize Fe(II) will increase the redox potential. The table below presents a conceptual comparison of how different ligands can affect the redox potential of the Fe(III)/Fe(II) couple.

LigandRelative Stability of Fe(III) ComplexEffect on Fe(III)/Fe(II) Redox Potential
Water (Aqua)BaselineStandard Potential
SuccinateModerateShift from Standard Potential
EDTAHighSignificant Negative Shift
o-PhenanthrolineRelatively LowPositive Shift

This table provides a qualitative illustration of the ligand effect on the redox potential of the Fe(III)/Fe(II) couple.

Photoreductive Dissolution Mechanisms of Iron(III) (Hydr)oxides in the Presence of Organic Ligands

The dissolution of iron(III) (hydr)oxides in the environment is a crucial process that affects the biogeochemical cycling of iron. This process can be significantly accelerated by light, particularly in the presence of organic ligands like succinate. This phenomenon is known as photoreductive dissolution. researchgate.net

The mechanism of photoreductive dissolution involves several key steps:

Adsorption and Complex Formation: The organic ligand (e.g., succinate) adsorbs onto the surface of the iron(III) (hydr)oxide and forms a surface complex with an Fe(III) center.

Ligand-to-Metal Charge Transfer (LMCT): Upon absorption of light (UV or visible), an electron is transferred from the ligand to the Fe(III) center. This reduces Fe(III) to Fe(II) and oxidizes the ligand. nih.govmdpi.com

Detachment of Fe(II): The resulting Fe(II) is more weakly bound to the oxide lattice than Fe(III) and is subsequently released into the solution. nih.govmdpi.com

This process can be represented by the following general scheme:

≡Fe(III) + L ⇌ ≡Fe(III)-L (Surface Complexation) ≡Fe(III)-L + hν → ≡Fe(II) + L• (LMCT) ≡Fe(II) → Fe²⁺(aq) (Detachment)

The efficiency of this process is dependent on several factors, including the pH of the solution, the concentration and chemical nature of the organic ligand, and the crystalline structure of the iron (hydr)oxide. nih.gov The photoreductive dissolution of iron (hydr)oxides is a key pathway for the mobilization of iron in natural waters, making it more bioavailable for aquatic organisms. nih.gov

Mechanisms of Organic Molecule Degradation by this compound

While direct studies detailing the degradation of organic molecules specifically by "this compound" are not extensively available in the reviewed literature, the degradation pathways can be inferred from the well-established principles of iron-catalyzed oxidation reactions, often referred to as Fenton-like processes. In these systems, an iron source catalyzes the decomposition of an oxidant, typically hydrogen peroxide, to generate highly reactive species that can degrade a wide range of organic compounds.

The central mechanism in these iron-based systems is the generation of hydroxyl radicals (•OH), which are powerful and non-selective oxidizing agents. The presence of succinate as a ligand in an iron hydroxide complex could modulate the reactivity of the iron center and influence the efficiency of the degradation process. Organic ligands can affect the solubility of the iron catalyst, its redox potential, and its ability to cycle between the ferrous (Fe²⁺) and ferric (Fe³⁺) states, which is crucial for the catalytic generation of radicals.

The degradation of organic pollutants by such systems generally proceeds through a series of reactions initiated by the hydroxyl radical. These reactions can include:

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the organic molecule, creating an organic radical. This initial radical can then undergo further reactions, often with molecular oxygen, leading to a cascade of oxidative degradation.

Addition to Double Bonds: For unsaturated organic molecules, the hydroxyl radical can add to a carbon-carbon double bond, forming a radical adduct that is susceptible to further oxidation.

Electron Transfer: In some cases, the hydroxyl radical can act as an electron acceptor, oxidizing the organic substrate.

The ultimate fate of the organic molecule is often mineralization, meaning its conversion to carbon dioxide, water, and inorganic ions. However, the process can also lead to the formation of various intermediate organic byproducts, which may be more or less toxic than the parent compound. The specific degradation pathway and the nature of the intermediates depend on the structure of the organic molecule and the reaction conditions.

Table 1: Potential Influences of Succinate Ligand on Iron-Catalyzed Degradation

FeaturePotential Effect of Succinate Ligand
Iron Solubility Succinate may form soluble complexes with iron, potentially increasing the availability of the catalyst in the reaction medium.
Redox Cycling The ligand environment can influence the redox potential of the Fe²⁺/Fe³⁺ couple, thereby affecting the rate of hydroxyl radical generation.
Stability of Iron Species Succinate could stabilize certain iron oxidation states, which might impact the overall catalytic activity and longevity.
Surface Interactions In heterogeneous systems involving iron hydroxides, succinate could modify the surface properties of the catalyst, affecting its interaction with the organic substrate and the oxidant.

Generation and Role of Reactive Oxygen Species (ROS) and Hydroxyl Radicals in Iron-Mediated Reactions

The generation of reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH), is a hallmark of iron-mediated oxidation reactions. The foundational mechanism for this process is the Fenton reaction, which involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂).

Fenton Chemistry:

The classical Fenton reaction is described by the following equation:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

In this step, ferrous iron is oxidized to ferric iron (Fe³⁺), and hydrogen peroxide is cleaved to produce a hydroxyl radical and a hydroxide ion. For a catalytic cycle to be sustained, the ferric iron must be reduced back to ferrous iron. This can be achieved by another molecule of hydrogen peroxide in what is sometimes referred to as a Fenton-like reaction:

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

In the context of an "this compound" system, the iron center, complexed with hydroxide and succinate ligands, would be the catalytic site for these reactions. The specific coordination environment provided by the succinate and hydroxide ligands would influence the rate and efficiency of ROS generation.

Role of Succinate in Biological ROS Generation:

It is also important to note the well-documented role of succinate in the generation of ROS within biological systems, specifically in the mitochondria. During cellular respiration, succinate is oxidized by Complex II (succinate dehydrogenase) of the electron transport chain. Under certain conditions, such as an accumulation of succinate, a phenomenon known as reverse electron transport can occur. In this process, electrons are driven backward through Complex I, leading to the production of superoxide (B77818) radicals (O₂⁻•). This superoxide can then be converted to other ROS, including hydrogen peroxide. While this is a biological process, it highlights the intrinsic connection between succinate metabolism and ROS production in iron-containing biological machinery (the iron-sulfur clusters in the electron transport chain complexes).

Table 2: Key Reactive Oxygen Species (ROS) in Iron-Mediated Systems

Reactive Oxygen SpeciesChemical FormulaKey Characteristics
Hydroxyl Radical •OHExtremely reactive and non-selective oxidant. It is the primary species responsible for the degradation of organic molecules in Fenton-like systems.
Superoxide Radical O₂⁻•A precursor to other ROS. In biological systems, its production is linked to succinate metabolism in mitochondria.
Hydroperoxyl Radical •OOHFormed in the reduction of Fe³⁺ by H₂O₂. It is less reactive than the hydroxyl radical.
Hydrogen Peroxide H₂O₂The oxidant source in Fenton and Fenton-like reactions. It is relatively stable but can be activated by an iron catalyst to produce more potent ROS.

Theoretical and Computational Investigations of Iron Hydroxide Succinate

Quantum Chemical Modeling of Iron-Ligand Coordination and Electronic Structure

Quantum chemical modeling is fundamental to elucidating the nature of the coordination environment around the iron center in iron hydroxide (B78521) succinate (B1194679). In such a complex, the iron(III) ion, which has a d5 electron configuration, is typically coordinated by both hydroxide (OH⁻) and succinate (C₄H₄O₄²⁻) ligands. The coordination geometry is often octahedral, though distorted geometries can occur. researchgate.net The succinate ligand, being a dicarboxylate, can act as a chelating or bridging ligand, binding to the iron center through the oxygen atoms of its carboxylate groups.

Computational studies on related Fe(III)-carboxylate complexes have shown that the Fe-O bond lengths are typically around 2.0 Å. mpg.de The electronic structure is significantly influenced by the ligand field. Hydroxide and carboxylate groups are generally considered weak-field ligands, which would favor a high-spin (S = 5/2) state for the Fe(III) center. However, the presence of other coordinating ligands can alter this, potentially leading to a low-spin state. mdpi.com For instance, in systems modeling the "2-His-1-carboxylate" facial triad (B1167595) found in many non-heme iron enzymes, the ligand environment dictates the electronic properties and reactivity of the iron center. fairfield.edu

The bonding between the iron and the ligands has significant covalent character, a feature that detailed electronic structure studies are necessary to accurately describe. acs.org Quantum chemical calculations can map the electron density distribution and analyze the molecular orbitals, revealing how the d-orbitals of the iron atom interact with the p-orbitals of the oxygen atoms from the hydroxide and succinate ligands. These models are crucial for understanding the stability and fundamental properties of the complex.

ParameterTypical Value/DescriptionReference
Central Ion Fe(III) (d5 configuration) researchgate.net
Common Spin State High-spin (S = 5/2) nih.gov
Coordination Geometry Distorted Octahedral researchgate.netnih.gov
Fe-O (carboxylate) Bond Length ~2.01 Å (equatorial) mpg.de
Fe-O (hydroxide) Bond Length ~1.9-2.1 Å nih.gov
Succinate Coordination Mode Bidentate (chelating or bridging) mdpi.com

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Pathways

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and reaction mechanisms of transition metal complexes, including iron compounds. mdpi.com For systems containing iron, standard DFT functionals are often supplemented with corrections (e.g., the DFT+U method) to more accurately account for the strong correlation effects of the d-electrons. mdpi.com

DFT calculations provide detailed insights into the electronic structure by computing the projected density of states (DOS), which helps to understand the contribution of iron and ligand orbitals to the molecular orbitals. mpg.de Analysis of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactivity of the complex. rsc.org For example, the energy of the LUMO can be related to the complex's reactivity in C-H bond activation processes. rsc.org

DFT is also employed to map potential energy surfaces for various reaction pathways. For iron(III)-carboxylate complexes, a common photoreductive pathway involves a ligand-to-metal charge transfer (LMCT), leading to the reduction of Fe(III) to Fe(II) and the oxidative decarboxylation of the ligand. escholarship.org Theoretical studies can calculate the activation barriers for such processes, providing a deeper understanding of the reaction kinetics. nih.gov In enzymatic systems where succinate is a product, DFT has been used to model the generation of a hydroxyl-ferric (Fe(III)-OH) species, which is a key step in hydroxylation reactions. nih.gov DFT calculations on related hexa-Fe(III) carboxylate complexes have been used to determine the thermodynamics of hydrogenation steps, predicting changes in Gibbs free energy for the formation of O-H bonds. acs.org

DFT ApplicationFinding/ParameterReference
Electronic Structure Analysis of projected density of states (DOS) reveals magnetic coupling between Fe centers. mpg.de
Reactivity Pathway The rate-determining step in certain C-H bond activations is hydrogen atom transfer (HAT). rsc.org
Reaction Energetics DFT predicts a stabilization of -23.5 kcal/mol for the first O-H bond formation in a related Fe₆-oxo complex. acs.org
Mechanism Study Models the formation of Fe(III)-OH species during hydroxylation reactions. nih.gov

Kinetic Modeling of Surface Reactions and Interfacial Processes

The surface chemistry of iron hydroxides is critical in environmental and industrial processes, and kinetic models are essential for describing the rates of these reactions. Processes such as dissolution and precipitation are largely controlled by reactions occurring at the solid-water interface. nih.gov The presence of organic ligands like succinate can significantly alter these reaction rates.

Ligand-induced dissolution of iron(III) (hydr)oxides is a key process where the organic ligand adsorbs onto the mineral surface, forms a surface complex, and facilitates the detachment of iron into the solution. nih.govresearchgate.net This process can be accelerated by light, which induces a ligand-to-metal charge transfer that reduces Fe(III) to the more soluble Fe(II). researchgate.netacs.org Kinetic modeling of these systems often involves describing the process with a set of differential equations that account for surface adsorption, electron transfer, and ion release. These models can successfully predict dissolution rates under various conditions, such as changing pH or ligand concentration. nih.govresearchgate.netacs.org For instance, the dissolution of iron oxides by dicarboxylic acids like oxalic acid has been shown to be a thermally activated process that can be modeled using a chemical control framework. bibliotekanauki.pl

Conversely, the succinate ligand can also be involved in the precipitation of iron phases. The coordination environment of the dominant Fe(III) hydrolysis product has been shown to control the kinetics of Fe(III) precipitation and its transformation into more crystalline forms like goethite. nih.gov Kinetic models for these transformations often treat the dissolution of a metastable amorphous phase as the rate-limiting step. nih.gov

ProcessInfluencing FactorExpected Kinetic EffectReference
Ligand-Promoted Dissolution Succinate ConcentrationIncreased dissolution rate due to surface complex formation. researchgate.net
Photoreductive Dissolution UV-Visible LightEnhanced dissolution rate via LMCT and Fe(III) reduction. researchgate.netacs.org
Precipitation/Transformation pHAlters the speciation of aqueous Fe(III) complexes, controlling precipitation kinetics. nih.gov
Surface Reaction TemperatureIncreased reaction rates, indicating a thermally activated, chemically controlled process. bibliotekanauki.pl

Prediction of Structural, Electronic, and Spectroscopic Properties

Computational methods, often in conjunction with experimental data, allow for the detailed prediction of the structural, electronic, and spectroscopic properties of iron hydroxide succinate and related complexes. A comprehensive study on a dinuclear Fe(III) complex containing succinate and 1,10-phenanthroline (B135089) ligands provides significant insight into these properties. mdpi.comresearchgate.net

Structural Properties: Single-crystal X-ray diffraction (XRD) analysis of the related complex revealed a monoclinic crystal system with the C2/c space group. Such analyses provide precise lattice parameters and atomic positions, defining the three-dimensional structure. mdpi.com

Electronic Properties: Theoretical calculations for this complex predicted a crystal field stabilization energy (CFSE) of -4.73 eV for a low-spin state, indicating this configuration is energetically favorable over a high-spin state (CFSE = 0 eV). mdpi.com The optical band gap, a key electronic property, was determined to be 2.66 eV from UV-Vis spectroscopy, suggesting potential applications in optoelectronics. mdpi.com

Spectroscopic Properties: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, can be used to identify characteristic vibrational modes of the coordinated ligands. For the Fe(III)-succinate complex, broad IR bands around 3300 cm⁻¹ are attributed to O-H vibrations from water molecules, while strong bands between 1000 and 1500 cm⁻¹ are related to motions of the C-O and C-N bonds from the succinate and phenanthroline co-ligands, respectively. mdpi.com Vibrations involving the iron center, such as Fe-O-Fe modes, are typically observed at lower frequencies (600-900 cm⁻¹). mdpi.com

Table 7.4.1: Predicted Structural Properties of a Related Fe(III)-Succinate Complex

Property Value Reference
Crystal System Monoclinic mdpi.com
Space Group C2/c mdpi.com
a (Å) 12.7772(10) mdpi.com
b (Å) 23.0786(15) mdpi.com
c (Å) 18.9982(13) mdpi.com
β (°) 93.047(2) mdpi.com

Table 7.4.2: Predicted Electronic and Spectroscopic Properties of a Related Fe(III)-Succinate Complex

Property Value/Range Method Reference
Crystal Field Stabilization Energy -4.73 eV (low-spin) Calculation mdpi.com
Optical Band Gap 2.66 eV UV-Vis mdpi.com
O-H Stretching (water) ~3300 cm⁻¹ FT-IR mdpi.com
C-O/C-N Vibrations 1000 - 1500 cm⁻¹ FT-IR/Raman mdpi.com
Fe-O-Fe Vibrations 600 - 900 cm⁻¹ FT-IR/Raman mdpi.com

Molecular Dynamics Simulations of Interfacial Interactions and Solution Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net This approach provides valuable insights into the dynamic behavior of this compound in solution and its interactions at interfaces.

Solution Dynamics: In an aqueous environment, MD simulations can model the solvation shell of water molecules surrounding the iron complex. By calculating radial distribution functions (RDFs), it is possible to determine the average distances and coordination numbers of water molecules around the Fe(III) center and the succinate ligand. researchgate.netresearchgate.net Ab initio MD simulations, which are based on DFT, have been used to study the interaction free energy between metal ions and carboxylate groups, revealing the important role of solvent dynamics in the dissociation of the complex. acs.org These simulations can also capture the conformational flexibility of the succinate ligand and the dynamics of its coordination to the iron center.

Interfacial Interactions: MD is a powerful tool for investigating the adsorption of molecules onto surfaces. mdpi.com Simulations can model the interaction of an this compound complex with a solid surface, such as an iron oxide mineral. Key outputs from these simulations include the adsorption energy and binding energy, which quantify the strength of the interaction. mdpi.com The simulations also reveal the preferred orientation of the adsorbed molecule on the surface. For example, studies on corrosion inhibitors show that molecules often adsorb in a parallel orientation to maximize surface coverage. mdpi.com For this compound, MD could be used to understand how the complex binds to mineral surfaces, which is relevant for processes like contaminant transport or surface catalysis.

Simulation AspectKey Parameters & OutputsPurposeReference
System Setup Simulation box with complex, water molecules, ions; Force field (e.g., COMPASS); NPT/NVT ensemble.To create a realistic model of the system under specific temperature and pressure conditions. mdpi.commdpi.com
Solution Dynamics Radial Distribution Functions (RDFs); Coordination numbers; Diffusion coefficients.To characterize the hydration shell and the dynamic interactions between the complex and solvent. researchgate.netacs.org
Interfacial Interactions Adsorption energy; Binding energy; Adsorption orientation.To quantify the strength and geometry of the complex's interaction with a surface. mdpi.com
Thermodynamic Properties Interaction Free Energy (via thermodynamic integration).To determine the stability of the metal-ligand complex in solution. acs.org

Environmental Behavior and Biogeochemical Interactions of Iron Hydroxide Succinate

Environmental Fate and Transport of Iron-Succinate Complexes

The mobility of iron-succinate complexes in the environment is influenced by several factors, including soil composition, pH, and the presence of other organic and inorganic species. Iron is generally considered to be relatively immobile under most environmental conditions due to the low solubility of its trivalent hydroxide (B78521) forms. santos.com In soil and aquatic systems, iron hydroxide succinate (B1194679) is expected to dissociate to some extent, releasing iron and succinate ions.

The transport of iron in soil is a complex process. Plants have developed two main strategies for iron acquisition: a reduction-based strategy and a chelation-based strategy. researchgate.net In the latter, plants release chelating agents to solubilize Fe(III) from the soil. researchgate.net Organic acids like succinate can play a role in this process, potentially increasing the mobility and bioavailability of iron in the vicinity of plant roots. nih.gov The transport of iron within plants, from roots to shoots, often involves chelation with organic acids such as citrate. mdpi.com

Biodegradation Pathways of Succinate and Related Carboxylates in Iron Complexes

The biodegradation of iron hydroxide succinate will primarily involve the microbial breakdown of the succinate ligand. Succinate is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway in most living organisms. Therefore, a wide variety of microorganisms in soil and water are capable of utilizing succinate as a carbon and energy source.

The degradation of succinate can be influenced by the presence of iron. Some studies have shown that the photochemical degradation of organic pollutants can be enhanced in the presence of iron oxides and carboxylic acids. researchgate.net The photolysis of Fe(III)-carboxylate complexes is a known pathway for the degradation of the organic ligand, often proceeding via a decarboxylation mechanism. escholarship.orgnih.gov This process can lead to the reduction of Fe(III) to Fe(II). nih.gov

Role in Natural Iron Cycling and Biogeochemical Processes

Iron cycling is a fundamental biogeochemical process in both terrestrial and aquatic environments. clu-in.orgnih.gov The redox transformation between Fe(II) and Fe(III) is a key driver of many other elemental cycles. Organic ligands, such as succinate, play a critical role in iron cycling by affecting its solubility, mobility, and bioavailability. nih.govnih.gov

In aquatic systems, the vast majority of dissolved iron is complexed with organic ligands. nih.gov These complexes can be more resistant to precipitation than inorganic iron species, thus increasing the residence time of iron in the water column. The photochemical cycling of iron, mediated by microbial iron(III)-binding ligands, can enhance the production of reactive iron species and influence its availability to aquatic organisms. stanford.edu

This compound, if present in the environment, would participate in these cycles. The succinate ligand could enhance the dissolution of iron minerals, making iron more available for biological uptake. Conversely, the precipitation of the iron hydroxide component would act as a sink for iron. The balance between these processes would depend on local environmental conditions such as pH, redox potential, and the presence of other complexing agents and microorganisms.

Colloidal Stability and Aggregation Behavior in Complex Environmental Matrices

In aqueous environments, this compound can exist as colloidal particles. The stability of these colloids is crucial for their transport and reactivity. The aggregation of iron oxide nanoparticles is strongly influenced by pH and the presence of natural organic matter (NOM). nih.govresearchgate.net

Generally, iron oxide nanoparticles tend to aggregate at pH values near their point of zero charge. nih.gov The presence of NOM, such as humic acids, can either stabilize or destabilize these colloids depending on the concentration and pH. At low concentrations, NOM can enhance aggregation, while at higher concentrations, it can lead to stabilization through surface coating and electrostatic repulsion. umn.edu

The succinate ligand on the surface of this compound colloids would be expected to influence their stability. As a carboxylate, it would impart a negative charge to the particles at neutral and alkaline pH, potentially increasing their stability against aggregation. However, in complex environmental matrices containing a mixture of electrolytes and other organic molecules, the aggregation behavior will be more complex.

The following table summarizes the effects of pH and natural organic matter on the aggregation of iron oxide nanoparticles, which can be considered analogous to this compound colloids.

ConditionEffect on AggregationReference
pH ~5-6 (no NOM)Onset of extensive aggregation nih.govresearchgate.net
pH ~8.5 (no NOM)Maximum aggregation nih.govresearchgate.net
Low pH with NOMAggregation shifted to lower pH (4-5) nih.govresearchgate.net
High NOM concentrationInhibition of aggregation umn.edu
Increasing pH (from 2 to 6) with NOMIncreased aggregation nih.govresearchgate.net

Advanced Research Applications in Materials Science and Engineering

Design and Synthesis of Heterogeneous Catalysts for Environmental Remediation and Organic Synthesis

The development of efficient and reusable heterogeneous catalysts is a cornerstone of green chemistry and sustainable industrial processes. Iron-based materials, including iron hydroxides, are widely investigated as catalysts due to iron's abundance, low cost, and low toxicity. mdpi.comnih.govresearchgate.net The design of catalysts based on iron hydroxide (B78521) succinate (B1194679) involves creating stable, high-surface-area materials where the iron centers can act as active sites.

For Environmental Remediation: Iron hydroxide-based catalysts are particularly effective in advanced oxidation processes (AOPs) for water treatment. mdpi.com They can activate oxidants like hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which are capable of degrading a wide range of persistent organic pollutants in wastewater. mdpi.comresearchgate.net The synthesis of these catalysts often involves precipitation methods to create nanoparticles of iron oxyhydroxide, which can then be supported on various materials to enhance stability and prevent aggregation. nih.govnih.gov The presence of the succinate moiety can influence the particle size, surface charge, and stability of the iron hydroxide nanoparticles, potentially enhancing their catalytic efficiency and reusability. The magnetic properties of some iron oxides also allow for easy separation and recovery of the catalyst after the treatment process. mdpi.com

For Organic Synthesis: In organic synthesis, heterogeneous iron-based catalysts are valued as an eco-friendly alternative to catalysts based on precious metals. mdpi.comnih.govresearchgate.net They have demonstrated efficacy in a variety of organic transformations, including C-C coupling reactions, C-H activation, and oxidation reactions. mdpi.comnih.gov For instance, iron(III) tosylate, another iron-based catalyst, has been successfully used in the Biginelli reaction for synthesizing biologically active heterocycles. acs.org By analogy, iron hydroxide succinate catalysts could be designed to facilitate similar transformations. The synthesis strategy would focus on maximizing the exposure of Lewis acidic iron sites while ensuring the catalyst can be easily separated from the reaction mixture, a key advantage of heterogeneous catalysis. mdpi.com

Table 1: Comparison of Iron-Based Catalysts in Environmental and Organic Synthesis Applications

Catalyst Type Synthesis Approach Target Application Key Advantages
Iron Oxyhydroxide (general) Precipitation, Hydrothermal Synthesis nih.gov Environmental Remediation (AOPs) mdpi.comresearchgate.net High reactivity, Abundant precursor, Magnetic separability mdpi.com
Supported Iron Oxides (e.g., on Al₂O₃) Impregnation, Precipitation nih.gov Catalytic Ozonation, Pollutant Degradation nih.gov Enhanced stability, Resistance to passivation nih.gov
Iron-Based Catalysts (general) Hybridization with supports (clays, polymers) mdpi.com Organic Synthesis (e.g., C-C coupling) mdpi.comnih.gov Low cost, Low toxicity, Reusability mdpi.com

Integration into Nanocomposite Materials for Functional Applications (e.g., Poly(Butylene Succinate) Hybrid Composites)

The integration of nanoscale fillers into polymer matrices is a proven strategy for developing advanced materials with enhanced properties. Poly(butylene succinate) (PBS) is a biodegradable polyester with mechanical properties comparable to common plastics like polyethylene and polypropylene, making it an attractive material for sustainable applications. mdpi.comnih.gov Incorporating iron-based nanoparticles, such as this compound, into the PBS matrix can yield functional nanocomposites with improved thermal, mechanical, and barrier properties. nih.govresearchgate.net

The preparation of PBS-based nanocomposites is often achieved through melt blending, a scalable and solvent-free method. nih.govresearchgate.net The dispersion of the nanofiller within the polymer matrix is critical to achieving the desired property enhancements. Good dispersion of this compound nanoparticles could lead to:

Improved Mechanical Properties: The nanoparticles can act as reinforcing agents, increasing the stiffness (Young's modulus) and strength of the PBS matrix. nih.gov

Enhanced Thermal Stability: The presence of the filler can restrict the thermal motion of polymer chains, leading to an increase in the degradation temperature of the nanocomposite. researchgate.net

Modified Barrier Properties: A uniform dispersion of nanoparticles can create a more tortuous path for gas and water vapor molecules, thereby reducing the permeability of the PBS film. This is particularly relevant for food packaging applications. nih.gov

Functional Properties: Depending on the nature of the iron hydroxide core, the nanocomposites could exhibit magnetic or catalytic properties, opening up possibilities for applications in areas like electromagnetic shielding or active packaging. mdpi.com

Table 2: Properties of Poly(butylene succinate) Nanocomposites

Nanofiller Polymer Matrix Method of Preparation Observed Property Enhancements Potential Application
Organically Modified Clay Poly(butylene succinate) Melt Blending Increased Young's modulus, Reduced water vapor permeability nih.gov Food Packaging nih.gov
Graphene Nanoplatelets Poly(butylene succinate) Melt Process Slight reinforcement effect, Unchanged thermal stability mdpi.com General Composites
Multi-Walled Carbon Nanotubes / Iron Oxide Poly(butylene succinate) Not specified Increased electrical and thermal conductivity mdpi.com Electromagnetic Shielding mdpi.com

Development of Functionalized Nanoparticles for Targeted Adsorption and Catalysis

Functionalization of nanoparticles involves modifying their surface with specific molecules to impart desired properties or to direct their interaction with other substances. Iron oxide and iron hydroxide nanoparticles serve as excellent platforms for functionalization due to the reactivity of their surfaces. mdpi.commdpi.com

For targeted adsorption, this compound nanoparticles can be functionalized with ligands that have a high affinity for specific environmental pollutants, such as heavy metals or organic dyes. This surface modification enhances the selectivity and adsorption capacity of the nanoparticles. The general mechanism involves the attraction of water molecules to the iron atoms on the nanoparticle surface, which then hydrolyze to form functional hydroxyl groups that can serve as binding sites or points for further functionalization. nih.gov The core-shell structure is a common approach, where a magnetic iron oxide core is coated with a functional shell (e.g., alginate) that can be further decorated with targeting ligands. dovepress.com

In the realm of catalysis, functionalization can be used to:

Improve Catalyst Stability: Coating the nanoparticles with a protective layer, such as silica, can prevent aggregation and leaching of the active iron species under harsh reaction conditions. mdpi.com

Enhance Catalytic Activity: Attaching specific organic molecules or even enzymes to the nanoparticle surface can create a synergistic effect, boosting the catalytic performance. nih.govnih.gov For example, the peroxidase-like activity of iron oxide nanoparticles can be enhanced by carbon coatings that facilitate electron transfer. nih.gov

Enable Targeted Catalysis: In biomedical applications, nanoparticles can be functionalized with antibodies or other biomolecules to target specific cells or tissues, delivering a catalytic effect precisely where it is needed. nih.govresearchgate.net

Table 3: Functionalization Strategies for Iron-Based Nanoparticles

Functionalization Agent Core Nanoparticle Purpose Resulting Application
(3-aminopropyl) trimethoxysilane (APTMS) Fe₃O₄ Provide amine groups for further attachment mdpi.com Targeted Drug Delivery mdpi.com
Alginate Fe₃O₄ Provide carboxylic acid groups, improve biocompatibility dovepress.com Targeted Hyperthermia Therapy dovepress.com
Humic Substances Iron(III) Oxyhydroxide Stabilize nanoparticles, enhance bioavailability mdpi.com Iron Delivery (Nanoferrotherapeutics) mdpi.com
Catalase (Enzyme) Iron Oxide Convert H₂O₂ to O₂ to mitigate hypoxia nih.gov Overcoming Chemotherapeutic Resistance nih.gov

Exploration in Electrochemical Devices and Energy Storage Systems (Research Perspective)

The search for low-cost, safe, and environmentally friendly materials for energy storage is driving research into alternatives to conventional lithium-ion battery technologies. Iron-based materials, including oxides and hydroxides, are promising candidates for electrode materials in batteries and supercapacitors due to their high theoretical capacitance, natural abundance, and low cost. unh.eduresearchgate.net

From a research perspective, this compound could be explored as an electrode material in aqueous energy storage systems. Iron-based flow batteries, for example, are being developed for grid-scale energy storage. sciencedaily.com311institute.com These batteries store energy in liquid electrolytes containing dissolved iron species. A key challenge is maintaining the stability and solubility of the active iron complexes. The succinate ligand in this compound could potentially play a role in stabilizing the iron ions in the electrolyte.

In the context of supercapacitors, iron oxides/hydroxides are investigated as anode materials. researchgate.net However, their practical application is often limited by poor electrical conductivity. researchgate.net Research efforts are focused on creating nanostructured materials, such as porous α-Fe₂O₃ films, to increase the number of active sites and reduce ion diffusion lengths. mdpi.com Future research on this compound could involve:

Synthesizing nanostructured forms of the compound to maximize surface area.

Creating composites with conductive materials like carbon nanotubes or graphene to enhance electrical conductivity.

Investigating its electrochemical performance, including specific capacitance, rate capability, and cycling stability, in various aqueous electrolytes. unh.edu

The development of an all-iron battery with a neutral pH electrolyte highlights the move towards safer and more sustainable energy storage solutions. researchgate.net this compound, being a salt of a weak acid and a metal hydroxide, could be compatible with such systems, offering a new avenue for the design of next-generation electrochemical devices.

Future Research Directions and Emerging Paradigms in Iron Hydroxide Succinate Science

Development of Novel Synthetic Methodologies for Precise Structural Control

The ability to dictate the precise arrangement of atoms and molecules is fundamental to controlling the ultimate properties of iron hydroxide (B78521) succinate (B1194679) materials. Future research will heavily invest in developing synthetic methodologies that offer unparalleled control over dimensionality, porosity, and the nature of the active iron centers.

Conventional methods like direct precipitation often yield amorphous or poorly crystalline materials, limiting detailed structural analysis and rational property tuning. researchgate.net Emerging strategies are focused on creating highly ordered structures, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov Techniques like hydrothermal and solvothermal synthesis, which involve reactions in water or organic solvents at elevated temperatures and pressures, are being explored to produce crystalline iron-succinate frameworks. mdpi.com These methods allow for the fine-tuning of reaction parameters (e.g., temperature, solvent, pH, and reactant concentrations) to guide the self-assembly process and achieve desired topologies. mdpi.compreprints.org

A significant challenge lies in preventing the formation of dense, non-porous phases and instead promoting the growth of extended, porous networks. The use of structure-directing agents or templates during synthesis is a promising avenue. Furthermore, ultrasonic and microwave-assisted synthesis methods are gaining traction as they can significantly accelerate crystallization and lead to the formation of nanocrystals with unique properties. researchgate.net For instance, ultrasonic-assisted synthesis has been shown to produce crystalline iron(III) coordination polymers, whereas conventional methods resulted in an amorphous phase. researchgate.net The future will likely see the development of modular synthesis approaches, where pre-designed iron-containing secondary building units (SBUs) are linked by succinate ligands to construct materials with predictable and complex architectures.

Table 1: Comparison of Synthetic Methodologies for Iron-Based Coordination Materials

MethodologyAdvantagesDisadvantagesPotential for Structural Control
Direct Precipitation Simple, rapid, scalable.Often produces amorphous or poorly crystalline products with limited control over particle size and morphology.Low
Hydrothermal/Solvothermal Can produce highly crystalline materials, including MOFs; allows for control over crystal size and morphology.Requires specialized equipment (autoclaves); can be energy-intensive.High
Microwave-Assisted Rapid heating, shorter reaction times, uniform nucleation, can lead to smaller particle sizes.Potential for localized overheating; scalability can be a challenge.Moderate to High
Ultrasonic-Assisted Promotes crystallization, can produce nanocrystalline materials, enhances reaction rates.Equipment costs; potential for non-uniform sonication.Moderate to High
Modular Synthesis Enables rational design of complex structures from pre-formed building blocks.Synthetically demanding; requires careful selection of compatible building units.Very High

Application of Advanced In-Situ Spectroscopic and Diffraction Techniques for Mechanistic Elucidation Under Operando Conditions

Understanding how iron hydroxide succinate materials form and function requires observing their dynamic structural and electronic changes under real-time reaction conditions. Operando techniques, which probe the material as it actively participates in a chemical process, are critical for moving beyond static pictures and uncovering reaction mechanisms.

Future research will increasingly employ synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) in an operando mode. nih.govnih.govacs.org Operando XAS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide invaluable information on the oxidation state of iron and its local coordination environment (e.g., bond distances and coordination numbers) as a reaction proceeds. nih.govosti.govresearchgate.net For example, this technique has been used to demonstrate that iron oxidation is concurrent with the oxygen evolution reaction in cobalt-iron (oxy)hydroxide electrocatalysts, providing direct evidence for the role of iron in the catalytic cycle. nih.govosti.gov

Similarly, operando XRD can track changes in the crystalline structure of the material, identifying phase transformations, lattice strain, or the formation of intermediates during a reaction. researchgate.net Combining these powerful techniques with other spectroscopic methods such as Raman and Infrared (IR) spectroscopy will provide a more complete picture of the catalyst's behavior. mdpi.com These methods can probe vibrational modes of the succinate ligand and the iron-oxygen bonds, offering insights into ligand coordination and the formation of surface species. mdpi.com The data generated from these advanced in-situ and operando studies are essential for validating theoretical models and for establishing a concrete understanding of the mechanisms that govern the material's performance.

Integration of Multiscale Modeling and Experimental Approaches for Predictive Capabilities

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating materials discovery. Future research will focus on integrating multiscale modeling techniques to predict the properties of this compound and to guide experimental synthesis and testing. nih.govresearchgate.net

At the most fundamental level, Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, magnetic properties, and reaction energetics of different this compound configurations. acs.orgresearchgate.net DFT can help to predict the most stable crystal structures, understand the nature of the bonding between iron and the succinate ligand, and calculate the energy barriers for proposed reaction pathways. nih.gov This information is crucial for understanding the intrinsic properties of the material and for identifying promising structures for specific applications.

However, DFT is computationally expensive and is typically limited to relatively small systems. To bridge the gap to macroscopic properties, these quantum mechanical calculations can be used to parameterize larger-scale models, such as molecular dynamics (MD) simulations and finite element methods (FEM). researchgate.net MD simulations can be used to study the dynamic behavior of the material, including its stability in different solvent environments and the transport of molecules through its pores. This multiscale approach, where information from the atomic scale is systematically passed up to larger length and time scales, is essential for developing a predictive understanding of material behavior. nih.goviitkgp.ac.in The ultimate goal is to create computational frameworks that can accurately predict the performance of a hypothetical this compound structure before it is ever synthesized in the lab, thereby enabling a truly rational design process. arxiv.org

Elucidation of Complex Structure-Reactivity-Property Relationships for Rational Material Design

Future research will systematically investigate how modulating specific structural features influences function. For example, in monomeric iron(III) hydroxo complexes, the number of hydrogen bonds in the secondary coordination sphere has been shown to directly impact the Fe-O bond distance and the energy of O-H vibrations. nih.gov Similarly, for this compound, researchers will aim to understand how factors like the coordination number and geometry of the iron centers, the connectivity of the succinate linker, and the resulting pore size and shape affect catalytic activity, adsorption capacity, or electronic properties.

This will involve the synthesis of series of systematically varied materials where only one structural parameter is changed at a time. nih.gov Each material in the series will then be thoroughly characterized and tested for a specific application. By correlating the detailed structural data with the measured performance, robust structure-property relationships can be established. For instance, creating defects or open metal sites within the structure could enhance catalytic performance by providing more accessible active sites. Understanding the interplay between the electronic properties of the iron center, as influenced by the succinate ligand, and its ability to activate substrates is a key area of investigation. nih.govresearchgate.net This knowledge will form the basis of design principles for creating new this compound materials tailored for specific tasks. nih.govcsic.es

Interdisciplinary Research at the Confluence of Coordination Chemistry, Materials Science, and Environmental Geochemistry

The future of this compound science lies at the intersection of multiple scientific disciplines. mit.eduyoutube.com The complex challenges in energy, environment, and technology require collaborative approaches that draw expertise from coordination chemistry, materials science, and environmental geochemistry.

From coordination chemistry , principles of ligand design and metal-ligand bonding are essential for synthesizing novel this compound structures with controlled coordination environments. worldscientific.com Understanding the solution chemistry of iron and its interaction with organic ligands like succinate is fundamental. researchgate.netbohrium.com

Materials science provides the tools and concepts for characterizing the physical properties of these materials, such as their porosity, thermal stability, and mechanical properties. mdpi.com It also drives the development of processing techniques to shape and formulate these materials for practical applications, for example, as coatings, membranes, or packed-bed reactors.

Environmental geochemistry offers crucial insights into the role and behavior of iron hydroxides and organic matter in natural systems. usgs.gov Iron (oxy)hydroxides are abundant in soils and sediments and play a major role in the biogeochemical cycling of iron and other elements. mdpi.comatlasofscience.orgresearchgate.netmdpi.com Research in this area can inform the design of this compound materials for environmental remediation, such as the removal of pollutants from water. researchgate.netfrontiersin.org The interaction of these synthetic materials with complex environmental matrices is a critical area for future study, ensuring their efficacy and long-term stability. The biogeochemical cycle of iron in the ocean, which is heavily influenced by complexation with organic ligands, provides a natural analogue for understanding the stability and reactivity of synthetic iron complexes in aqueous environments. nih.govresearchgate.net

By fostering collaboration across these fields, researchers can accelerate the development of functional this compound materials that address pressing societal needs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.